molecular formula C27H33N3O6 B13140673 (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13140673
M. Wt: 495.6 g/mol
InChI Key: WURNFZDTXMOKNM-HSZRJFAPSA-N
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Description

This compound is a chiral propanoic acid derivative featuring two orthogonal protecting groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety on the piperazine ring and a tert-butoxycarbonyl (Boc) group on the amino acid backbone. The stereochemistry at the 2-position is specified as (R), which is critical for its application in asymmetric synthesis and peptide chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, while the Boc group offers acid-labile protection, enabling sequential deprotection strategies . This compound is primarily utilized as a building block in pharmaceutical research, particularly for constructing peptide-based therapeutics or prodrugs requiring controlled release mechanisms .

Properties

Molecular Formula

C27H33N3O6

Molecular Weight

495.6 g/mol

IUPAC Name

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m1/s1

InChI Key

WURNFZDTXMOKNM-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperazine ring, and subsequent substitution reactions. The reaction conditions often require the use of specific reagents such as fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe for studying enzyme-substrate interactions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves interactions with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its dual protection (Fmoc and Boc) and piperazine substitution. Below is a comparative analysis with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
(2R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(tert-butyl)oxycarbonylamino]propanoic acid C₃₃H₄₂N₄O₆ 602.72 g/mol Dual Fmoc (piperazine) and Boc (amino acid) protection; (R)-configuration. Peptide synthesis; orthogonal deprotection for sequential assembly.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.42 g/mol Acetic acid backbone; lacks Boc protection. R&D applications; limited to single-protection strategies.
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 g/mol Aromatic o-tolyl substituent; (S)-configuration. Incorporation into hydrophobic peptide domains.
(2S)-2-Fmoc-amino-3-(1H-indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.47 g/mol Indole substituent; (S)-configuration. Tryptophan analogs; fluorescent tagging.
(R)-2-Fmoc-amino-3,3-diphenylpropanoic acid C₃₁H₂₇NO₄ 489.56 g/mol Diphenyl groups at β-position; increased hydrophobicity. Stabilization of β-sheet structures in peptides.
2-[4-Fmoc-2-oxopiperazin-1-yl]propanoic acid C₂₆H₂₇N₃O₅ 461.51 g/mol 2-Oxo-piperazine ring; ketone enhances hydrogen-bonding potential. Conformational constraint in peptidomimetics.
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid C₂₄H₂₀F₂NO₄ 431.42 g/mol Difluorophenyl substituent; electron-withdrawing groups. Enhanced metabolic stability in fluorinated drug candidates.

Key Observations:

Backbone Variability: The target compound’s propanoic acid backbone distinguishes it from acetic acid derivatives (e.g., ), which lack the β-carbon necessary for side-chain diversification. Aromatic substituents (e.g., o-tolyl, indolyl) in analogs like and increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility.

Protection Strategies :

  • Compounds with single Fmoc protection (e.g., ) are simpler to synthesize but lack the orthogonal deutility of dual Fmoc/Boc systems.
  • The 2-oxopiperazine variant introduces a ketone, enabling unique hydrogen-bonding interactions in drug-target binding.

Stereochemical Impact :

  • The (R)-configuration in the target compound contrasts with (S)-configured analogs (e.g., ), which may alter biological activity or peptide folding.

Functional Group Effects: Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Research Implications

The structural diversity among these compounds underscores their utility in tailoring physicochemical and pharmacological properties. For example:

  • Piperazine vs. Aromatic Substitutents : Piperazine-containing derivatives (e.g., target compound) may enhance solubility in polar media, whereas aromatic analogs (e.g., ) improve lipid bilayer penetration .
  • Dual Protection : The Fmoc/Boc combination allows for sequential synthesis of complex peptides, critical for developing multi-functional therapeutics .

Biological Activity

The compound (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, often referred to as an Fmoc-protected amino acid, is significant in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A common protective group in peptide synthesis.
  • Piperazine ring : Known for its pharmacological properties.
  • Propanoic acid moiety : Contributes to its reactivity in peptide bond formation.

Molecular Formula : C₃₄H₄₃N₂O₇
Molecular Weight : 573.72 g/mol

Target Interactions

While specific targets for this compound are not fully elucidated, it is known to participate in:

  • Peptide Bond Formation : The Fmoc group allows for the selective protection of amino acids during synthesis, facilitating the formation of peptide bonds under mild conditions.
  • Potential Rho-Kinase Inhibition : Some studies suggest that structurally similar compounds may inhibit Rho-associated kinases, which are implicated in various diseases including cancer and cardiovascular disorders.

Pharmacological Properties

Peptide Synthesis

The compound is widely utilized in:

  • Solid-phase peptide synthesis (SPPS) : Its stability under various conditions makes it an ideal candidate for synthesizing complex peptides.

Medicinal Chemistry

It serves as a building block for developing:

  • Peptide-based drugs : The ability to form stable peptide bonds enhances its utility in drug design.

Case Studies

  • Synthesis and Evaluation of Peptides : A study demonstrated the successful incorporation of this compound into peptides aimed at targeting specific biological pathways related to cancer treatment. The synthesized peptides showed promising bioactivity in vitro.
  • Structure-Activity Relationship Studies : Research focusing on similar Fmoc-protected piperazine derivatives revealed correlations between structural modifications and biological activity, paving the way for optimized drug candidates with enhanced efficacy.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntidepressant, AnticancerRho-Kinase inhibition, Serotonin receptor modulation
4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazineAntidepressantSerotonin receptor interaction
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-diazepaneAnticancerRho-Kinase inhibition

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